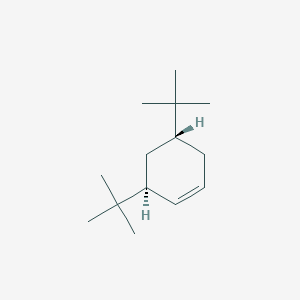
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene is an organic compound characterized by its unique structure, which includes two tert-butyl groups attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3,5-Di-tert-butylcyclohex-1-ene typically involves the use of cyclohexene as a starting material. The introduction of tert-butyl groups can be achieved through Friedel-Crafts alkylation, where cyclohexene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of flow microreactor systems has been shown to enhance the synthesis of tertiary butyl esters, providing a more sustainable and efficient method compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond in the presence of a palladium catalyst can yield the saturated cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the saturated cyclohexane derivative.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of sterically hindered ligands and catalysts.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique steric properties.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (3S,5R)-3,5-Di-tert-butylcyclohex-1-ene involves its interaction with various molecular targets. The steric hindrance provided by the tert-butyl groups can influence the compound’s reactivity and selectivity in chemical reactions. In biological systems, the compound may interact with enzymes or receptors, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,5R)-3,5-Di-tert-butylcyclohexanol: A similar compound with a hydroxyl group instead of a double bond.
(3S,5R)-3,5-Di-tert-butylcyclohexanone: A ketone derivative of the compound.
(3S,5R)-3,5-Di-tert-butylcyclohexane: The fully saturated analog.
Uniqueness
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene is unique due to its combination of steric hindrance and the presence of a double bond, which provides distinct reactivity compared to its saturated or hydroxylated analogs. This uniqueness makes it valuable in specific synthetic applications where control over steric and electronic effects is crucial.
Eigenschaften
CAS-Nummer |
64672-58-8 |
|---|---|
Molekularformel |
C14H26 |
Molekulargewicht |
194.36 g/mol |
IUPAC-Name |
(3S,5R)-3,5-ditert-butylcyclohexene |
InChI |
InChI=1S/C14H26/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
FLONXKMYZXLVKZ-VXGBXAGGSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1CC=C[C@H](C1)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1CC=CC(C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




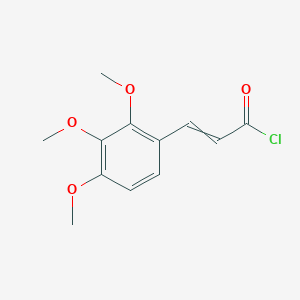
![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)
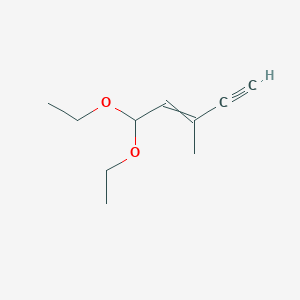
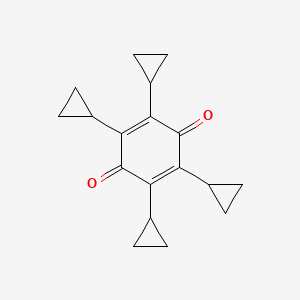
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)

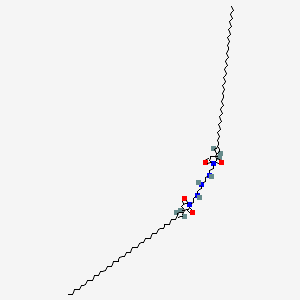

![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
